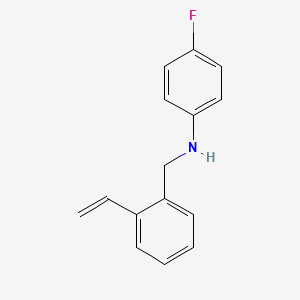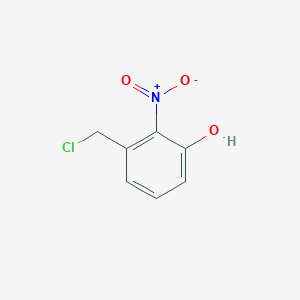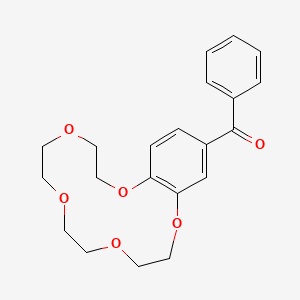
Benzoylbenzo-15-crown-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoylbenzo-15-crown-5 is a derivative of the crown ether family, specifically benzo-15-crown-5. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The unique structure of crown ethers allows them to form stable complexes with various cations, making them valuable in various chemical applications. This compound, with its benzoyl functional group, exhibits enhanced properties and applications compared to its parent compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoylbenzo-15-crown-5 typically involves the reaction of benzo-15-crown-5 with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoylbenzo-15-crown-5 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions. It is also employed in phase transfer catalysis and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biologically relevant cations.
Medicine: Explored for its potential in diagnostic imaging and as a therapeutic agent in chelation therapy.
Industry: Utilized in the separation and purification of metal ions, especially in the extraction of lithium and other alkali metals.
Wirkmechanismus
The mechanism of action of benzoylbenzo-15-crown-5 primarily involves its ability to form stable complexes with cations. The crown ether ring provides a cavity that can encapsulate cations, stabilizing them through electrostatic interactions. This property is exploited in various applications, such as ion transport, catalysis, and molecular recognition.
Vergleich Mit ähnlichen Verbindungen
Benzo-15-crown-5: The parent compound, which lacks the benzoyl functional group.
Dibenzo-18-crown-6: A larger crown ether with two benzene rings and six ether groups.
Aza-15-crown-5: A crown ether with a nitrogen atom in the ring.
Comparison:
Benzo-15-crown-5: Benzoylbenzo-15-crown-5 has enhanced complexation properties due to the presence of the benzoyl group, which can participate in additional interactions.
Dibenzo-18-crown-6: While dibenzo-18-crown-6 can form complexes with larger cations, this compound is more selective for smaller cations like lithium.
Aza-15-crown-5: The nitrogen atom in aza-15-crown-5 provides different binding properties, making it more suitable for certain metal ions compared to this compound.
Eigenschaften
CAS-Nummer |
87251-56-7 |
|---|---|
Molekularformel |
C21H24O6 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl(phenyl)methanone |
InChI |
InChI=1S/C21H24O6/c22-21(17-4-2-1-3-5-17)18-6-7-19-20(16-18)27-15-13-25-11-9-23-8-10-24-12-14-26-19/h1-7,16H,8-15H2 |
InChI-Schlüssel |
ZXNHTFNNGBCORI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)OCCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


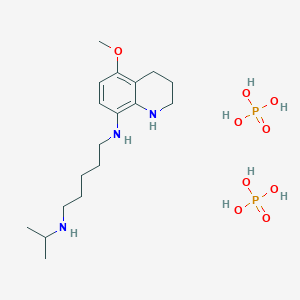
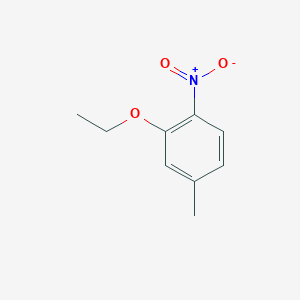
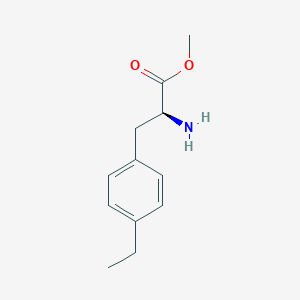
![(1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione](/img/structure/B14138520.png)
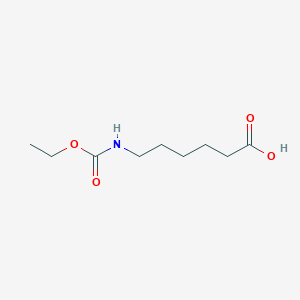
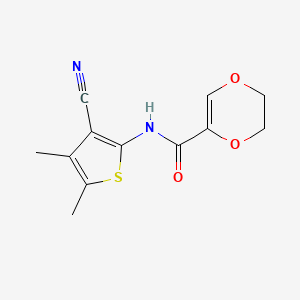
![1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14138541.png)
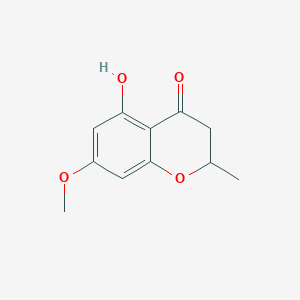
![Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate](/img/structure/B14138551.png)
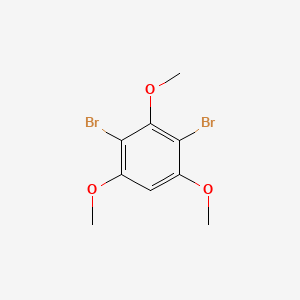
![tert-Butyl 5'-amino-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14138566.png)
![10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene](/img/structure/B14138580.png)
